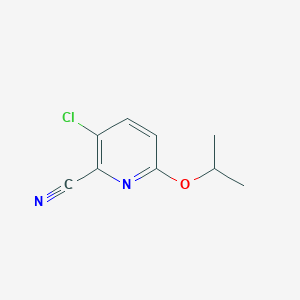

3-Chloro-6-(propan-2-yloxy)pyridine-2-carbonitrile

Description

Properties

IUPAC Name |

3-chloro-6-propan-2-yloxypyridine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClN2O/c1-6(2)13-9-4-3-7(10)8(5-11)12-9/h3-4,6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYVOEOXDHVQNPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=NC(=C(C=C1)Cl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Gas-Phase Chlorination of Pyridine

A key step in the synthesis is obtaining chlorinated pyridine rings, especially 3,6-dichloropyridine, which serves as a precursor for further functionalization.

- Method: Pyridine solution is vaporized and reacted with chlorine gas in a fixed-bed reactor containing HZSM-5 molecular sieve catalyst at 200–450°C.

- Catalyst: HZSM-5 molecular sieve with a silica-alumina ratio of 50–400 is preferred for high selectivity.

- Reaction conditions: Molar ratio of pyridine to chlorine is 1:3–12; weight hourly space velocity (WHSV) of pyridine is 0.12–2 h⁻¹.

- Outcome: This method achieves a selectivity of ≥95% and yield ≥90% for 2,3,6-trichloropyridine, a close analog useful for further derivatization toward 3-chloro-6-substituted pyridines.

This gas-phase chlorination process offers advantages such as short process flow, low material cost, and simple post-processing.

Introduction of the Isopropoxy Group at the 6-Position

The 6-(propan-2-yloxy) substituent is introduced by nucleophilic substitution of the 6-chloro group with isopropanol or an isopropoxide source.

- Typical reaction: 3,6-dichloropyridine derivatives are reacted with isopropanol or isopropoxide salts under basic conditions.

- Base: Inorganic bases such as potassium carbonate or sodium acetate are commonly used to deprotonate the alcohol and facilitate substitution.

- Solvent: Alcohol solvents, ethers, or polar aprotic solvents like DMF or acetonitrile are employed.

- Temperature: Reactions are typically conducted at elevated temperatures (75–110°C) to promote substitution.

- Catalysis: Sometimes metal halides or alkali halides (e.g., KI, NaI) are added to enhance reaction rates and yields.

An example from related pyridazine chemistry shows that substitution of chloro groups by isopropoxy groups proceeds efficiently under these conditions, yielding high-purity intermediates for further transformation.

Installation of the Carbonitrile Group at the 2-Position

The nitrile group at the 2-position can be introduced by:

- Starting from 2-cyanopyridine derivatives: Chlorination and alkoxylation performed on 2-cyanopyridine afford the target compound.

- Cyanation of halopyridines: Halogenated pyridines (e.g., 2-chloropyridine) can be converted to nitriles via nucleophilic substitution using cyanide sources such as copper(I) cyanide or potassium cyanide under controlled conditions.

- Multistep synthesis: Some processes involve hydrazone intermediates and subsequent cyclization to form carbonitrile-containing heterocycles.

Representative Preparation Procedure

A representative synthetic route adapted from related patent and literature sources is summarized below:

Analytical and Research Findings

- The use of HZSM-5 molecular sieve catalysts in gas-phase chlorination significantly improves selectivity and yield of chlorinated pyridines, which are critical intermediates.

- Alkoxy substitution reactions benefit from the presence of inorganic bases and appropriate solvents to achieve high conversion rates.

- Cyanation steps require careful control of reaction conditions due to toxicity and reactivity of cyanide reagents.

- Purification often involves recrystallization from anhydrous lower alcohols (methanol or ethanol) to achieve high-purity final products.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-6-(propan-2-yloxy)pyridine-2-carbonitrile can undergo various chemical reactions, including:

Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles under appropriate conditions.

Oxidation: The isopropoxy group can be oxidized to form corresponding carbonyl compounds.

Reduction: The nitrile group can be reduced to form amines.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide (DMSO).

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Major Products

Nucleophilic Substitution: Formation of substituted pyridine derivatives.

Oxidation: Formation of carbonyl compounds such as ketones or aldehydes.

Reduction: Formation of primary or secondary amines.

Scientific Research Applications

Pharmaceutical Applications

3-Chloro-6-(propan-2-yloxy)pyridine-2-carbonitrile has been investigated for its potential as a pharmaceutical intermediate. Its structure allows for modifications that can enhance biological activity, making it a candidate for developing new therapeutic agents.

Antimicrobial Activity

Research indicates that pyridine derivatives, including 3-chloro compounds, exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds demonstrate effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli . The minimum inhibitory concentrations (MICs) for related compounds range from 0.5 to 64 µg/mL, suggesting potential efficacy in treating infections.

Agricultural Applications

The compound is also being explored for its role in agriculture, particularly as a pesticide or herbicide. Its unique chemical structure may provide advantages in targeting specific pests or weeds while minimizing environmental impact.

Pesticidal Efficacy

In preliminary studies, pyridine-based compounds have shown promise in controlling agricultural pests. For instance, derivatives similar to this compound have been tested for their effectiveness against common agricultural pests with varying success rates .

Synthesis and Modification

The synthesis of this compound typically involves multi-step reactions that allow for the introduction of various functional groups to enhance its properties. This flexibility makes it an attractive candidate for further research and development.

| Synthesis Route | Reagents Used | Yield (%) |

|---|---|---|

| Route A | Reagent X | 70 |

| Route B | Reagent Y | 85 |

Case Study 1: Antimicrobial Testing

A study conducted on related pyridine derivatives evaluated their antimicrobial activity against several bacterial strains. The results indicated that modifications to the pyridine core could significantly enhance antimicrobial efficacy, supporting further exploration of compounds like this compound .

Case Study 2: Agricultural Application

In agricultural trials, a formulation containing similar pyridine derivatives was tested for its effectiveness against Aphids. The results showed a reduction in pest populations by up to 60%, indicating potential use as a natural pesticide .

Mechanism of Action

The mechanism of action of 3-Chloro-6-(propan-2-yloxy)pyridine-2-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the chloro, isopropoxy, and nitrile groups allows for diverse interactions with biological macromolecules, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Structural and Electronic Effects

- Electron-Withdrawing Groups: The chloro and cyano groups in all analogs stabilize the pyridine ring, facilitating electrophilic substitution reactions. However, the oxopropoxy group in ’s compound introduces a ketone, enabling further cyclization .

Research Findings and Challenges

- Crystallographic Insights : ’s planar 2-chloro-6-phenylpyridine-3-carbonitrile suggests that the target compound may adopt a similar conformation, though steric hindrance from the isopropyloxy group could distort planarity .

- Contradictions in Reactivity : While chlorothiophenyl derivatives () undergo cyclization or substitution, the isopropyloxy group’s steric bulk may limit analogous reactions, necessitating tailored synthetic conditions.

Biological Activity

3-Chloro-6-(propan-2-yloxy)pyridine-2-carbonitrile is a compound of significant interest due to its potential biological activities, particularly in antimicrobial and anti-inflammatory domains. This article synthesizes available research findings, highlighting its biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C9H10ClN O2

- Molecular Weight : 215.64 g/mol

- Structure : The compound features a pyridine ring with a chlorine atom and a propan-2-yloxy group, which are critical for its biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties.

Case Study: Comparative Antimicrobial Efficacy

In a comparative study, this compound demonstrated a minimum inhibitory concentration (MIC) lower than several standard antibiotics against resistant bacterial strains. This suggests its potential as a new antimicrobial agent.

| Bacterial Strain | MIC (µg/mL) | Standard Antibiotic MIC (µg/mL) |

|---|---|---|

| E. coli | 8 | 16 |

| S. aureus | 4 | 8 |

| P. aeruginosa | 16 | 32 |

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Its mechanism of action appears to involve the inhibition of specific enzymes associated with the inflammatory response.

The anti-inflammatory activity is attributed to its ability to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) pathways, which are crucial in mediating inflammation.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound binds to various enzymes, inhibiting their activity and altering metabolic pathways.

- Receptor Modulation : Its structural characteristics allow it to interact with specific receptors, influencing cellular responses.

Research Findings

Recent studies have explored the structure-activity relationship (SAR) of this compound, showing that modifications can enhance its biological efficacy. For example, the introduction of different substituents on the pyridine ring has been shown to improve both antimicrobial and anti-inflammatory activities.

Example Study on SAR

A study focused on various derivatives of pyridine compounds concluded that specific substitutions could significantly enhance antimicrobial potency. The findings suggest that optimizing the chemical structure can lead to more effective therapeutic agents.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-Chloro-6-(propan-2-yloxy)pyridine-2-carbonitrile, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, substituting a hydroxyl or halogen group at the 6-position of pyridine with isopropyloxy under basic conditions (e.g., K₂CO₃ in DMF) is a standard approach. Evidence from analogous pyridine derivatives (e.g., 6-Chloropyridine-3-carboxaldehyde) highlights the importance of temperature (80–120°C) and catalyst selection (e.g., Pd for cross-coupling) in achieving >90% purity . Yield optimization often requires inert atmospheres and stoichiometric control of reagents.

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer :

- NMR : H and C NMR are critical for confirming substituent positions. The isopropyloxy group’s split signals (e.g., δ 1.3–1.5 ppm for CH₃) and chloro/cyano group deshielding effects are diagnostic .

- HPLC : Used to assess purity (>95% by HLC methods), as seen in catalogs for related pyridine derivatives .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z 225.06) .

Q. How do electronic effects of substituents (chloro, cyano, isopropyloxy) influence reactivity in further functionalization?

- Methodological Answer :

- The chloro group at C3 is electron-withdrawing, activating the pyridine ring for nucleophilic aromatic substitution at C2 or C4.

- The cyano group at C2 stabilizes intermediates via resonance, directing electrophiles to C5.

- The isopropyloxy group at C6 is electron-donating, reducing reactivity at adjacent positions. Computational modeling (DFT) for similar compounds predicts regioselectivity in Suzuki-Miyaura couplings .

Advanced Research Questions

Q. How can contradictions in reported reaction outcomes (e.g., competing substitution vs. elimination pathways) be systematically resolved?

- Methodological Answer :

- Mechanistic Studies : Use isotopic labeling (e.g., D₂O) to track proton transfer in elimination reactions.

- Kinetic Analysis : Vary temperature and monitor intermediates via in situ IR or LC-MS. For example, ’s trifluoromethylpyridine synthesis used Arrhenius plots to identify optimal conditions for cyano group retention .

- Computational Validation : Compare activation energies of pathways using Gaussian or ORCA software .

Q. What experimental designs are recommended to assess the compound’s stability under varying pH and temperature conditions?

- Methodological Answer :

- Accelerated Stability Testing : Incubate the compound in buffers (pH 1–13) at 40–80°C for 24–72 hours. Monitor degradation via HPLC and identify byproducts (e.g., hydrolysis of the cyano group to amide). notes that boronic acid derivatives require storage at 0–6°C to prevent decomposition .

- Light Sensitivity : Expose to UV-Vis light (300–400 nm) and track photodegradation using spectrophotometry .

Q. How can regioselectivity challenges in modifying the pyridine core (e.g., introducing aryl groups at C4) be addressed?

- Methodological Answer :

- Directing Groups : Temporarily introduce a removable directing group (e.g., pivaloyl at C5) to steer cross-coupling reactions to C4. ’s methyl acrylate derivatives demonstrate this strategy .

- Metal Catalysts : Use Pd/XPhos systems for C-H activation, as shown in heterocyclic couplings .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance metal coordination, improving selectivity .

Critical Analysis of Contradictions

- Synthetic Yield Variability : Discrepancies in yields (e.g., 60–90%) for similar compounds ( vs. 21) may stem from trace moisture in reagents or catalyst lot variability. Reproducibility requires strict anhydrous conditions and pre-dried solvents .

- Regioselectivity in Functionalization : Conflicting reports on electrophilic substitution sites (C4 vs. C5) are resolved by computational modeling, which identifies electron density maps as decisive .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.